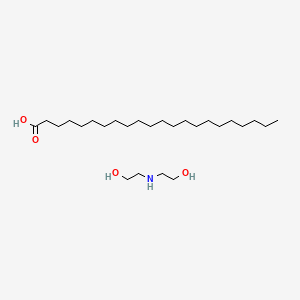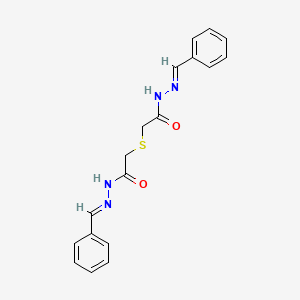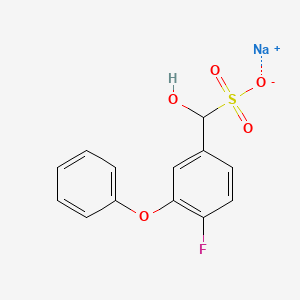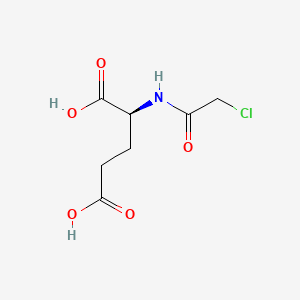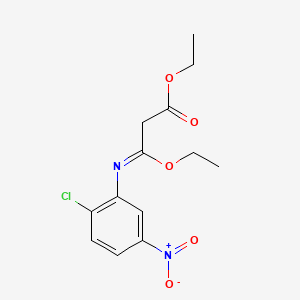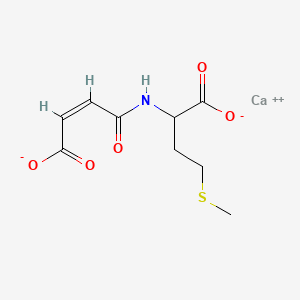
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate is a synthetic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a calcium ion coordinated with a methionate ligand, which contains both carboxylate and oxoallyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate typically involves the reaction of calcium salts with methionate ligands under controlled conditions. The reaction may require specific solvents, temperatures, and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions may alter the functional groups within the compound.
Substitution: The methionate ligand may be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions may produce new calcium-ligand complexes.
Scientific Research Applications
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may have several scientific research applications, including:
Chemistry: As a reagent or catalyst in various chemical reactions.
Biology: Potential use in studying calcium-binding proteins or enzymes.
Medicine: Investigating its potential as a therapeutic agent or drug delivery system.
Industry: Applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The pathways involved could include calcium signaling, oxidative stress response, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other calcium-methionate complexes or compounds with similar functional groups, such as:
- Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-L-methionate
- Calcium (E)-N-(3-carboxylato-1-oxoallyl)-DL-methionate
- Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-cysteinate
Uniqueness
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may be unique in its specific coordination geometry, stability, and reactivity compared to similar compounds. These properties could make it particularly useful in certain applications or research areas.
Properties
CAS No. |
93805-85-7 |
|---|---|
Molecular Formula |
C9H11CaNO5S |
Molecular Weight |
285.33 g/mol |
IUPAC Name |
calcium;2-[[(Z)-3-carboxylatoprop-2-enoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H13NO5S.Ca/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2/b3-2-; |
InChI Key |
BHDKTWMJUWZWNU-OLGQORCHSA-L |
Isomeric SMILES |
CSCCC(C(=O)[O-])NC(=O)/C=C\C(=O)[O-].[Ca+2] |
Canonical SMILES |
CSCCC(C(=O)[O-])NC(=O)C=CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


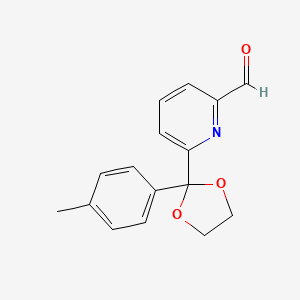
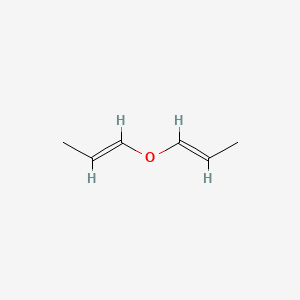
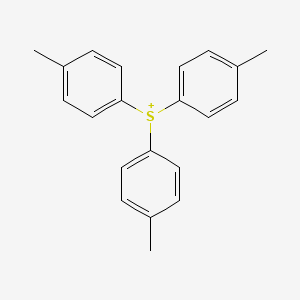
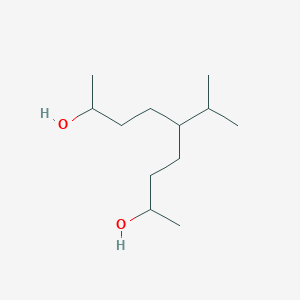
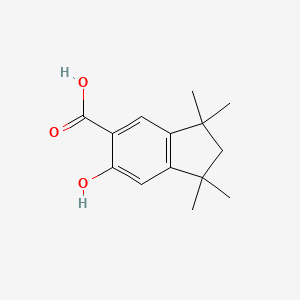
![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
